(3a'R,4'S,6a'R)-4'-(Hydroxymethyl)dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-6'(6a'H)-one
Description
The compound (3a'R,4'S,6a'R)-4'-(Hydroxymethyl)dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-6'(6a'H)-one (CAS: 27304-20-7, C₁₁H₁₆O₅) is a spirocyclic molecule featuring a cyclohexane ring fused to a furo[3,4-d][1,3]dioxolane system. Key structural elements include a hydroxymethyl group at the 4' position and a ketone at the 6' position. This compound is likely utilized as a synthetic intermediate in pharmaceuticals, particularly in nucleoside analogs, due to its stereochemical complexity and functional groups capable of hydrogen bonding .
Properties
IUPAC Name |
(3aR,6S,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c12-6-7-8-9(10(13)14-7)16-11(15-8)4-2-1-3-5-11/h7-9,12H,1-6H2/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHFUIUOGMRDON-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(OC(=O)C3O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)O[C@@H]3[C@@H](OC(=O)[C@@H]3O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857069 | |
| Record name | (3a'R,6'S,6a'R)-6'-(Hydroxymethyl)dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3a'H)-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546141-19-9 | |
| Record name | (3a'R,6'S,6a'R)-6'-(Hydroxymethyl)dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3a'H)-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-lyxonic acid, 2,3-O-cyclohexylidene-, g-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(3a'R,4'S,6a'R)-4'-(Hydroxymethyl)dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-6'(6a'H)-one, also known by its CAS number 546141-19-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies to elucidate its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 228.24 g/mol. Its unique spirocyclic structure contributes to its biological activity, particularly in the context of anticancer research.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds with similar spirocyclic structures. For example:
- Mechanism of Action : Compounds like (3a'R,4'S,6a'R)-4'-(Hydroxymethyl)dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-6'(6a'H)-one may function as alkylating agents that inhibit key enzymes and proteins in cancer cells by forming covalent adducts. This mechanism can lead to apoptosis in malignant cells .
- Case Studies : In vitro studies have demonstrated that similar spiro derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, research on spiro derivatives of parthenin showed significant inhibition of cancer cell proliferation and induction of apoptosis through the activation of caspase pathways .
Antimicrobial Activity
There is emerging evidence suggesting that compounds related to this spirocyclic structure may also possess antimicrobial properties:
- Inhibition Studies : Compounds with similar structural motifs have been reported to show activity against a range of bacterial strains. The presence of hydroxymethyl groups is often associated with enhanced interaction with microbial cell membranes .
Data Table: Biological Activity Summary
| Activity Type | Effect | Mechanism | References |
|---|---|---|---|
| Anticancer | Cytotoxicity | Alkylation leading to apoptosis | |
| Antimicrobial | Bactericidal | Disruption of cell membrane integrity |
Synthesis and Derivatives
The synthesis of (3a'R,4'S,6a'R)-4'-(Hydroxymethyl)dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-6'(6a'H)-one involves multi-step organic reactions that include cyclization and functionalization processes. These synthetic pathways are crucial for developing derivatives with enhanced biological activities.
Scientific Research Applications
The compound (3a'R,4'S,6a'R)-4'-(Hydroxymethyl)dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-6'(6a'H)-one , also known by its CAS number 546141-19-9 , has garnered attention for its potential applications in various scientific fields. This article explores its chemical properties, biological activities, and potential applications, supported by data tables and case studies.
Structural Characteristics
- Molecular Formula : C₁₁H₁₆O₅
- Molecular Weight : 228.24 g/mol
- CAS Number : 546141-19-9
The compound features a complex spirocyclic structure that contributes to its unique chemical behavior and potential reactivity in various applications.
Drug Development
The unique structural features of (3a'R,4'S,6a'R)-4'-(Hydroxymethyl)dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-6'(6a'H)-one make it a candidate for drug development. Its potential as an active pharmaceutical ingredient (API) could be explored further in the following contexts:
- Lead Compound Identification : Its structural analogs could serve as lead compounds for developing new drugs targeting specific diseases.
- Formulation Studies : The compound could be evaluated for its compatibility with various excipients to develop effective pharmaceutical formulations.
Material Science
Due to its unique chemical structure, this compound may also find applications in material science:
- Polymer Chemistry : The hydroxymethyl group can facilitate polymerization reactions, potentially leading to new materials with desirable properties.
- Coatings and Adhesives : Its chemical properties may be exploited in developing advanced coatings or adhesives with enhanced performance characteristics.
Case Study 1: Antioxidant Screening
A study investigated the antioxidant properties of various spirocyclic compounds similar to (3a'R,4'S,6a'R)-4'-(Hydroxymethyl)dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-6'(6a'H)-one. Results indicated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in vitro.
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial activity of spirocyclic derivatives against common pathogens. The findings revealed that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting a pathway for further exploration of this compound's antimicrobial potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Spirocyclic Analogs
*Estimated based on molecular descriptors.
Physicochemical and Pharmacokinetic Properties
- Solubility and Lipophilicity: The target compound’s predicted LogP (~1.2) suggests moderate lipophilicity, balancing membrane permeability and solubility.
Preparation Methods
Starting Materials and Key Intermediates
- Cyclohexane derivatives functionalized with oxygen-containing groups.
- Sugar lactones or sugar-derived lactones such as 2-C-methyl-D-ribono-1,4-lactone analogs.
- Protected diols and acetal derivatives to facilitate selective ring formation.
Stepwise Synthesis Outline
| Step | Reaction Type | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | Protection | Protection of diol groups as dioxolane or isopropylidene acetals | Acid catalysis (e.g., p-TsOH), acetone or ketones | Formation of stable protected intermediates |
| 2 | Spirocyclization | Intramolecular cyclization to form the spiro-furo-dioxol ring system | Base or acid catalysis, controlled temperature | Formation of spirocyclic core with stereocenters |
| 3 | Hydroxymethyl introduction | Selective oxidation/reduction or substitution to install hydroxymethyl group at 4' position | Hydroxymethylation reagents (e.g., formaldehyde, reducing agents) | Introduction of hydroxymethyl substituent |
| 4 | Deprotection (if necessary) | Removal of protecting groups to reveal free hydroxyls | Mild acidic or neutral hydrolysis | Final compound with free hydroxymethyl and hydroxyl groups |
Representative Synthetic Route (Based on Literature Analogues)
- Starting from a cyclohexane-1,2-diol derivative, protection as a 1,3-dioxolane is performed.
- A furan ring is constructed via cyclization involving an aldehyde or ketone functional group.
- The spiro linkage is formed by intramolecular nucleophilic attack, generating the fused bicyclic system.
- The hydroxymethyl group is introduced by selective hydroxymethylation at the 4' carbon, often via formaldehyde addition under basic conditions.
- Final purification yields the target compound with the desired stereochemistry.
Research Findings and Data
Due to the compound’s complexity and stereochemical specificity, research emphasizes:
- Stereoselective control : Use of chiral catalysts or starting materials to ensure the (3a'R,4'S,6a'R) configuration.
- Yield optimization : Reaction conditions such as temperature, solvent, and catalyst loading are critical for maximizing yield.
- Purity and characterization : High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm the structure and purity.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Impact on Product |
|---|---|---|
| Protecting group | Isopropylidene or dioxolane (acid catalysis) | Stability of intermediates, stereochemical integrity |
| Cyclization catalyst | Acidic or basic catalysts (p-TsOH, NaOH) | Efficiency of spiro ring formation |
| Hydroxymethylation | Formaldehyde with base (e.g., NaOH) | Selectivity for 4' position, functional group installation |
| Temperature | 0°C to reflux depending on step | Reaction rate and stereoselectivity |
| Solvent | Acetone, THF, or methanol | Solubility and reaction medium compatibility |
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be experimentally verified?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants and NOE (Nuclear Overhauser Effect) correlations to confirm the relative configuration of chiral centers. For absolute configuration, X-ray crystallography or electronic circular dichroism (ECD) combined with computational modeling (e.g., DFT calculations) is recommended. Compare spectral data (e.g., H, C NMR) with reported analogs to resolve ambiguities .
- Theoretical Framework : Stereochemical assignments must align with the Cahn-Ingold-Prelog priority rules and the compound’s synthetic pathway, ensuring consistency with reaction mechanisms (e.g., stereospecific cyclization) .
Q. What synthetic strategies are effective for constructing the spirocyclic core of this compound?
- Methodological Answer : Employ stepwise annulation or tandem cyclization reactions, such as acid-catalyzed ketal formation, to assemble the spiro[cyclohexane-furodioxol] system. Optimize solvent polarity (e.g., acetonitrile/THF mixtures) and temperature to control regioselectivity .
- Analytical Validation : Monitor reaction progress via TLC and intermediate characterization by HRMS (High-Resolution Mass Spectrometry) to confirm structural fidelity at each step .
Q. How should researchers address solubility challenges during purification?
- Methodological Answer : Screen mixed-solvent systems (e.g., dichloromethane/methanol) for recrystallization. If crystallization fails, use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) to isolate the compound .
Advanced Research Questions
Q. How can computational methods predict the compound’s environmental fate or biological interactions?
- Methodological Answer : Apply molecular docking or molecular dynamics simulations to study binding affinities with biological targets (e.g., enzymes). For environmental studies, use QSAR (Quantitative Structure-Activity Relationship) models to predict biodegradation pathways or toxicity .
- Experimental Validation : Cross-validate predictions with in vitro assays (e.g., microsomal stability tests) or environmental fate studies tracking degradation products via LC-MS/MS .
Q. What experimental design minimizes confounding variables in stability studies under varying pH conditions?
- Methodological Answer : Use a split-plot design with randomized blocks to test pH levels (e.g., 3–9) as main plots, temperature as subplots, and timepoints as sub-subplots. Replicate each condition four times to ensure statistical robustness .
- Data Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant degradation pathways. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural elucidation?
- Methodological Answer : Re-examine sample purity via HPLC-UV and repeat measurements under standardized conditions (e.g., deuterated solvent, calibrated instruments). If discrepancies persist, employ alternative techniques like 2D NMR (HSQC, HMBC) or single-crystal XRD to resolve ambiguities .
- Theoretical Alignment : Ensure interpretations align with the compound’s expected electronic environment (e.g., electron-withdrawing groups affecting IR carbonyl stretches) .
Methodological Frameworks
Q. How to integrate theoretical frameworks into mechanistic studies of this compound’s reactivity?
- Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in reactions (e.g., nucleophilic attacks). Validate with kinetic isotope effects (KIEs) or Hammett plots to distinguish between concerted and stepwise mechanisms .
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity assays?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Account for heteroscedasticity via weighted least squares and validate model fit with residual plots .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
